![molecular formula C19H18FN3O3S B2744037 N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide CAS No. 2034242-66-3](/img/structure/B2744037.png)

N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

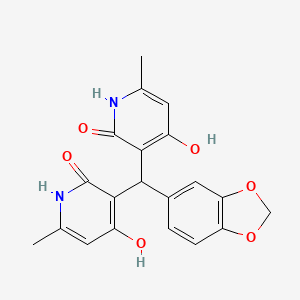

“N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, an ethyl group, a methylsulfonyl group, an imidazole ring, and a benzamide group. These groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the imidazole ring could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially increase the compound’s polarity, while the imidazole ring could potentially make the compound more stable .Scientific Research Applications

Cardiac Electrophysiological Activity

One study focused on the synthesis and investigation of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, for their cardiac electrophysiological activities. These compounds were found to exhibit potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents, indicating their potential in treating reentrant arrhythmias through electrophysiological modulation (Morgan et al., 1990).

Antimicrobial and Pharmacological Properties

Another area of application involves the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures for biological and pharmacological screening. These compounds, which share functional group similarities with the given chemical, have been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad pharmacological potential (Patel et al., 2009).

Insecticidal Activity

Research into novel insecticides led to the discovery of flubendiamide, a compound with structural elements in common with N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide. Flubendiamide demonstrates extremely strong activity against lepidopterous pests, including resistant strains, highlighting a novel mode of action distinct from commercial insecticides. Its safety profile for non-target organisms further accentuates its utility in integrated pest management programs (Tohnishi et al., 2005).

Radioprotective Activity

A study on the radioprotective activity of fluorine-containing amides, related in structural functionality to the subject compound, revealed that certain fluorophenyl ethylamides possess significant radioprotective properties. This suggests potential applications in protecting against radiation-induced damage, further expanding the scope of research and utilization of similar compounds (Vasil'eva & Rozhkov, 1992).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is the enzyme sterol 14-demethylase (CYP51) . This enzyme is essential in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

This compound acts as an inhibitor of the CYP51 enzyme . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a crucial step in the biosynthesis of sterols. This disruption leads to a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol. This disruption leads to a buildup of lanosterol and a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death .

Pharmacokinetics

Similar compounds have been shown to be readily taken up into the brain . This suggests that this compound may also have good brain penetration, which is crucial for treating brain infections.

Result of Action

The inhibition of the CYP51 enzyme by this compound leads to a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death . This makes it a potential candidate for the treatment of infections caused by organisms that rely on the sterol biosynthesis pathway.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCHGPOQJAJGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)

![4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2743956.png)

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)

![5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2743960.png)

![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)

![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B2743964.png)

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)